An In-depth Technical Guide to 6-Chloro-2-fluoropyridin-3-ol: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 6-Chloro-2-fluoropyridin-3-ol: A Core Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of 6-Chloro-2-fluoropyridin-3-ol, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical properties, reactivity, synthesis, and applications, offering field-proven insights grounded in established scientific principles.
Introduction: The Strategic Value of Halogenated Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, present in over 100 FDA-approved drugs.[1] The strategic incorporation of halogen atoms, particularly chlorine and fluorine, onto this ring system dramatically modulates a molecule's physicochemical and biological properties. Chlorine, a versatile substituent, can serve as a metabolic blocking point or a reactive handle for further chemical modification.[2] Fluorine, with its small size and high electronegativity, can enhance metabolic stability, improve binding affinity to target proteins, and alter pKa, thereby optimizing pharmacokinetic profiles.[1][3]
6-Chloro-2-fluoropyridin-3-ol (CAS: 883107-68-4) embodies the synergistic potential of this dual halogenation pattern. The specific arrangement of the chloro, fluoro, and hydroxyl groups creates a unique electronic landscape, rendering it a highly versatile intermediate for synthesizing complex, high-value molecules in the pharmaceutical and agrochemical sectors.[3][4][5]
Physicochemical and Spectroscopic Profile
The precise quantification of this molecule's properties is essential for its effective use in synthesis and process development.
Core Chemical Properties
The fundamental properties of 6-Chloro-2-fluoropyridin-3-ol are summarized below. While extensive experimental data for this specific molecule is not broadly published, properties can be inferred from closely related analogs.
| Property | Value | Source |
| CAS Number | 883107-68-4 | |
| Molecular Formula | C₅H₃ClFNO | [6] |
| Molecular Weight | 147.54 g/mol | [6] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Sparingly soluble in water; likely soluble in polar aprotic solvents (DMF, DMSO) | [3] |
| Boiling Point | ~234 °C (Predicted for a related isomer) | [3] |
| Density | ~1.4 g/cm³ (Predicted for a related isomer) | [3] |
Spectroscopic Characterization (Predicted)
While specific spectra for 6-Chloro-2-fluoropyridin-3-ol are not available from the provided search results, a predictive analysis based on its structure and data from analogous compounds is as follows:
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¹H NMR: The spectrum would exhibit two aromatic protons. The proton adjacent to the hydroxyl group would likely appear as a doublet, and the proton between the chlorine and fluorine atoms would appear as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The hydroxyl proton would present as a broad singlet.
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¹³C NMR: The spectrum would show five distinct signals for the pyridine ring carbons. The carbon atoms bonded to fluorine and chlorine would exhibit characteristic shifts, with the C-F bond resulting in a large coupling constant.
-
¹⁹F NMR: A singlet or a doublet (due to coupling with the adjacent proton) would be characteristic for the single fluorine atom on the pyridine ring.[1]
-
Mass Spectrometry (MS): The ESI-MS spectrum would show a molecular ion peak [M+H]⁺ at approximately m/z 148.0, with a characteristic M+2 isotopic pattern (~3:1 ratio) due to the presence of the chlorine atom.
Synthesis and Reactivity: A Chemist's Perspective
The utility of 6-Chloro-2-fluoropyridin-3-ol stems from its predictable and versatile reactivity, which is governed by the electronic interplay of its substituents.
Plausible Synthetic Pathway
A common route to substituted pyridinols involves the functionalization of a pre-existing pyridine core. The synthesis of 6-Chloro-2-fluoropyridin-3-ol could plausibly be achieved from a precursor like 2,6-dichloropyridine through a sequence of nucleophilic aromatic substitution (SNAr) and directed ortho-metalation reactions.
Caption: Plausible synthetic workflow for 6-Chloro-2-fluoropyridin-3-ol.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, which activates it for nucleophilic aromatic substitution, particularly at the positions ortho (2,6) and para (4) to the ring nitrogen.[7] In 6-Chloro-2-fluoropyridin-3-ol, both the C2-fluoro and C6-chloro substituents are highly activated for displacement.
Causality of Reactivity:
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Fluorine vs. Chlorine as a Leaving Group: Fluorine is a superior leaving group in SNAr reactions on electron-deficient rings. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the intermediate Meisenheimer complex. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[8]
-
Hydroxyl Group Influence: The hydroxyl group at the C3 position is an electron-donating group, which can slightly deactivate the ring towards nucleophilic attack. However, its proximity to the C2-fluorine makes it a powerful directing group for further functionalization.
Caption: Generalized SNAr pathway at the C2 position.
Applications in Research and Drug Development
This molecule is not just a chemical curiosity; it is a key intermediate for constructing biologically active agents.
-
Kinase Inhibitors: The substituted pyridine core is prevalent in many kinase inhibitors used in oncology. The hydroxyl group can act as a crucial hydrogen bond donor, while the rest of the scaffold provides a rigid framework for binding.[3]
-
Antiviral and Antibacterial Agents: Functionalized pyridines are essential components of various antimicrobial drugs. This scaffold allows for the introduction of diverse pharmacophores to target specific bacterial or viral enzymes.[3][4]
-
Radiopharmaceutical Precursors: Fluoropyridines are widely used in the development of tracers for Positron Emission Tomography (PET) imaging, a vital tool in diagnostics and drug development research.[4]
-
Agrochemicals: The unique electronic properties conferred by the halogen atoms are also valuable in creating next-generation herbicides and pesticides with improved efficacy and environmental profiles.[3][5]
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
The chlorine atom at the C6 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds to build molecular complexity.
Objective: To synthesize 6-Aryl-2-fluoropyridin-3-ol from 6-Chloro-2-fluoropyridin-3-ol and an arylboronic acid.
Materials:
-
6-Chloro-2-fluoropyridin-3-ol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon source
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Chloro-2-fluoropyridin-3-ol, the arylboronic acid, and potassium carbonate.
-
Catalyst Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Trustworthiness of Protocol: This is a standardized and widely validated protocol for Suzuki-Miyaura coupling. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. The aqueous base is essential for the transmetalation step of the catalytic cycle.
Safety and Handling
-
Hazard Statements (Predicted): Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[11][12] May cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[9]
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth and seek immediate medical attention.[13]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]
Conclusion
6-Chloro-2-fluoropyridin-3-ol is a high-value chemical intermediate whose strategic importance is derived from the unique and complementary roles of its chloro, fluoro, and hydroxyl substituents. Its activated ring system allows for selective functionalization through reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, making it an indispensable tool for medicinal chemists. Understanding the principles behind its reactivity and handling it with appropriate safety measures will continue to empower researchers to build the complex molecular architectures required for the next generation of pharmaceuticals and advanced materials.
References
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PubChem. 6-Chloro-3-fluoropyridine-2-carboxylic acid. Available from: [Link]
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ChemUniverse. 6-CHLORO-3-FLUOROPYRIDIN-2-OL. Available from: [Link]
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PubChem. 6-Chloro-3-fluoro-2-methylpyridine. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine. Available from: [Link]
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The Journal of Organic Chemistry. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. Available from: [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
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PubMed Central. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available from: [Link]
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